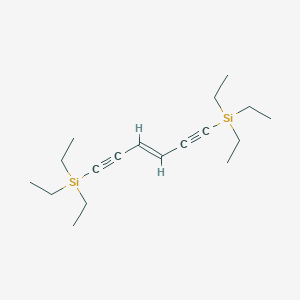
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne is a compound characterized by the presence of two triethylsilyl groups attached to a hexen-diyne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne typically involves the use of silylation reactions. One common method involves the reaction of a hexen-diyne precursor with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silylated ketones or dicarbonyl compounds.
Reduction: Reduction reactions can lead to the formation of silylated alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like acyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silylated ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne has several applications in scientific research:
作用机制
The mechanism of action of 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne involves its ability to undergo various chemical transformations due to the presence of reactive silyl groups. These groups can participate in nucleophilic and electrophilic reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups.
1,6-Bis-(triethoxysilyl)hexane: Contains triethoxysilyl groups and is used in the preparation of mesoporous materials.
1,6-Bis-(dimethylhydroxysilyl)-3,8-diphenylpyrene: A derivative used in the synthesis of poly(tetramethyl-1,6-silpyrenylenesiloxane) with applications in materials science.
Uniqueness
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne is unique due to its specific silyl groups and the hexen-diyne backbone, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science .
属性
分子式 |
C18H32Si2 |
|---|---|
分子量 |
304.6 g/mol |
IUPAC 名称 |
triethyl-[(E)-6-triethylsilylhex-3-en-1,5-diynyl]silane |
InChI |
InChI=1S/C18H32Si2/c1-7-19(8-2,9-3)17-15-13-14-16-18-20(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3/b14-13+ |
InChI 键 |
NFAAVLBMWXESLY-BUHFOSPRSA-N |
手性 SMILES |
CC[Si](CC)(CC)C#C/C=C/C#C[Si](CC)(CC)CC |
规范 SMILES |
CC[Si](CC)(CC)C#CC=CC#C[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


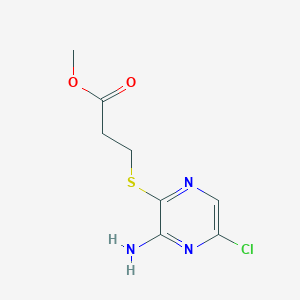

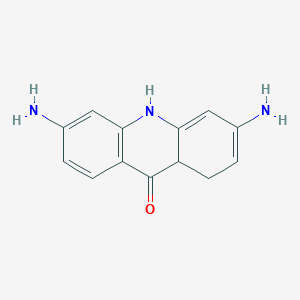
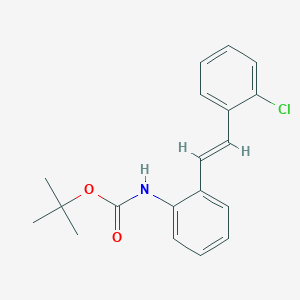
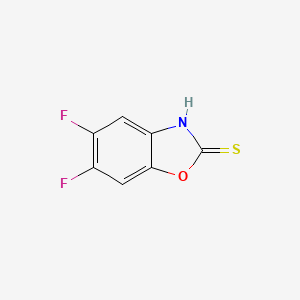

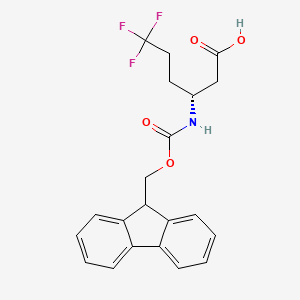

![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
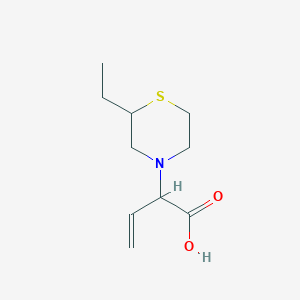
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
